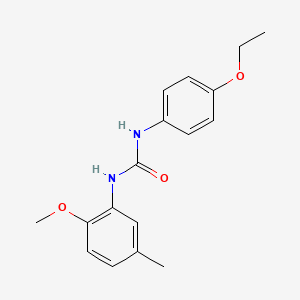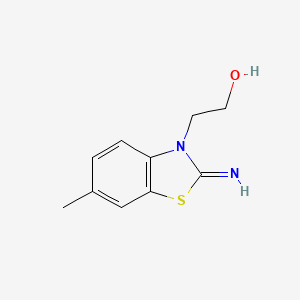![molecular formula C14H9N3O5 B5805777 3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)
3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one is a chemical compound that has gained attention due to its potential applications in scientific research. It is a synthetic molecule that is commonly referred to as MNC, which is an abbreviation for its chemical name. This molecule has been studied for its various properties, including its mechanism of action, biochemical and physiological effects, and potential applications in the field of research.
作用機序
MNC has been shown to interact with various molecular targets, including enzymes and receptors. Its mechanism of action involves the inhibition of the activity of these targets, which leads to the modulation of various cellular processes. The exact mechanism of action of MNC is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
MNC has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the expression of various genes. MNC has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
MNC has several advantages and limitations for lab experiments. One of the advantages is its high selectivity towards specific molecular targets, which makes it a potential candidate for the development of specific inhibitors. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and safety precautions during lab experiments.
将来の方向性
There are several future directions for the study of MNC. One of the future directions is the development of more efficient synthesis methods that can produce MNC in larger quantities. Another future direction is the investigation of its potential applications in the field of photodynamic therapy, which involves the use of light to activate photosensitizers that can selectively target cancer cells. Further research is also needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
合成法
The synthesis of MNC involves a series of chemical reactions that require specific reagents and conditions. The synthesis of MNC has been reported in various research studies, and different methods have been used to obtain this molecule. One of the most commonly used methods involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 6-nitrocoumarin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
科学的研究の応用
MNC has been studied for its potential applications in various scientific research fields. These include its use as a fluorescent probe for the detection of metal ions, its potential as a photosensitizer for photodynamic therapy, and its use as a potential anti-cancer agent. MNC has also been studied for its ability to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
特性
IUPAC Name |
3-(3-methylpyrazole-1-carbonyl)-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5/c1-8-4-5-16(15-8)13(18)11-7-9-6-10(17(20)21)2-3-12(9)22-14(11)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDFWYWLWUQLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)


![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)

![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)

![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)
